molecular formula C19H25NO7 B492336 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid

8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid

Katalognummer: B492336
Molekulargewicht: 379.4g/mol
InChI-Schlüssel: TUCKYIHNAXUUCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid is a complex organic compound with the molecular formula C19H25NO7 and a molecular weight of 379.4 g/mol . This compound is characterized by its unique bicyclic structure and the presence of multiple methoxy groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid involves several steps. One common synthetic route includes the esterification of 3,4,5-trimethoxybenzoic acid with an appropriate alcohol, followed by the formation of the bicyclic structure through a series of cyclization reactions . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid has several scientific research applications:

Wirkmechanismus

The mechanism by which 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid include other bicyclic structures with methoxy groups, such as:

These compounds share structural similarities but differ in their functional groups and specific chemical properties The uniqueness of 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[32

Eigenschaften

Molekularformel

C19H25NO7

Molekulargewicht

379.4g/mol

IUPAC-Name

8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C19H25NO7/c1-20-12-5-6-13(20)10-19(9-12,18(22)23)27-17(21)11-7-14(24-2)16(26-4)15(8-11)25-3/h7-8,12-13H,5-6,9-10H2,1-4H3,(H,22,23)

InChI-Schlüssel

TUCKYIHNAXUUCM-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)(C(=O)O)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Kanonische SMILES

CN1C2CCC1CC(C2)(C(=O)O)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.